N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders. It was first synthesized in 2005 by a team of researchers at the University of California, Los Angeles.
Wirkmechanismus
The exact mechanism of action of N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including glutamate and GABA. It also has antioxidant properties, which may help to protect neurons from damage.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the brain, improve blood flow, and increase the production of neurotrophic factors. It also has been shown to improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide in lab experiments is that it has been shown to be relatively safe and well-tolerated in animals. It also has a relatively low molecular weight, which makes it easier to administer and study. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide. One area of interest is in developing new formulations of the drug that are more effective at crossing the blood-brain barrier. Another area of interest is in studying the long-term effects of N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide on neurological function and disease progression. Additionally, there is interest in studying the potential of N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Synthesemethoden
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents and solvents, including acetonitrile, hydrochloric acid, and sodium hydroxide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide has been the subject of several scientific studies, which have demonstrated its potential in treating various neurological disorders. Some of the disorders that N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide has been studied for include traumatic brain injury, stroke, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-8-14(5-2-6-14)17-13(19)10-7-9-3-1-4-11(18(20)21)12(9)16-10/h1,3-4,7,16H,2,5-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKRKDULGWXZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.